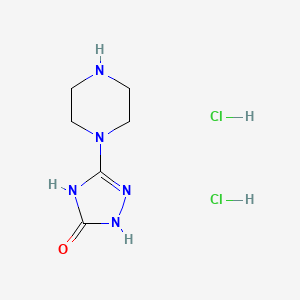

5-(piperazin-1-yl)-4H-1,2,4-triazol-3-ol dihydrochloride

Description

5-(Piperazin-1-yl)-4H-1,2,4-triazol-3-ol dihydrochloride is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a hydroxyl group at position 3 and a piperazine ring at position 3. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Its structural framework—combining a triazole (a five-membered ring with three nitrogen atoms) and piperazine (a six-membered diamine ring)—is common in bioactive molecules, particularly those targeting microbial infections or central nervous system disorders .

Propriétés

Formule moléculaire |

C6H13Cl2N5O |

|---|---|

Poids moléculaire |

242.10 g/mol |

Nom IUPAC |

3-piperazin-1-yl-1,4-dihydro-1,2,4-triazol-5-one;dihydrochloride |

InChI |

InChI=1S/C6H11N5O.2ClH/c12-6-8-5(9-10-6)11-3-1-7-2-4-11;;/h7H,1-4H2,(H2,8,9,10,12);2*1H |

Clé InChI |

VBQDECAOKIYIEV-UHFFFAOYSA-N |

SMILES canonique |

C1CN(CCN1)C2=NNC(=O)N2.Cl.Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(piperazin-1-yl)-4H-1,2,4-triazol-3-ol dihydrochloride can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another method includes the Ugi reaction, which is a multicomponent reaction that allows for the rapid assembly of complex molecules .

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been employed to produce these compounds efficiently .

Analyse Des Réactions Chimiques

Types of Reactions

5-(piperazin-1-yl)-4H-1,2,4-triazol-3-ol dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Applications De Recherche Scientifique

While the search results do not offer an exhaustive list of applications for the specific compound "5-(piperazin-1-yl)-4H-1,2,4-triazol-3-ol dihydrochloride," they do provide some insight into its properties, related compounds, and potential applications of similar compounds .

Chemical Information

- Molecular Formula The molecular formula of 5-(piperazin-1-yl)-4H-1,2,4-triazol-3-ol dihydrochloride is C6H13Cl2N5O .

- Molecular Weight It has a molecular weight of 242.10 g/mol .

- Synonyms Other names for the compound include 5-(piperazin-1-yl)-4H-1,2,4-triazol-3-ol dihydrochloride .

- Structure The compound contains a 1,2,4-triazole ring system, which is a key structural feature in many biologically active molecules .

Potential Applications and Research Areas

Due to the limited information available specifically for "5-(piperazin-1-yl)-4H-1,2,4-triazol-3-ol dihydrochloride", the applications of similar compounds may provide some insight:

- Medicinal Chemistry Substituted 1,2,4-triazoles and their derivatives have garnered interest in medicinal chemistry for the development of new drugs .

- Synthesis of Triazole Derivatives 3,5-disubstituted 1,2,4-triazoles can be synthesized using microwave-assisted methods, with piperazine amide and urea derivatives showing good yields under mild reaction conditions .

- Biological Activities 1,2,4-triazoles often possess biological activities, such as herbicidal and antifungal properties .

- Ligand Research Derivatives of 1,2,4-Triazole are used in different applications .

- Precursor in Synthesis Piperazine-linked 3,5-disubstituted 1,2,4-triazole can be an intermediate for preparing urea and amide derivatives .

Mécanisme D'action

The mechanism of action of 5-(piperazin-1-yl)-4H-1,2,4-triazol-3-ol dihydrochloride involves its interaction with specific molecular targets. The piperazine moiety in the compound can act as a hydrogen bond donor or acceptor, facilitating interactions with biological receptors. This interaction can modulate the activity of enzymes or receptors, leading to the desired biological effect .

Comparaison Avec Des Composés Similaires

Structural Analogues

The compound belongs to a broader class of piperazine-triazole derivatives. Key structural analogues include:

Key Structural Differences :

- Triazole vs.

- Piperazine vs. Piperidine : Piperazine (two secondary amines) increases basicity and solubility compared to piperidine (one amine), as seen in .

- Substituent Effects : Fluorophenyl or chlorophenyl groups (e.g., ) enhance lipophilicity and membrane penetration, whereas hydroxyl or amine groups (e.g., target compound, ) improve aqueous solubility .

Physicochemical Properties

- Solubility : The dihydrochloride salt form (common in the target compound and –9, 11) significantly improves water solubility compared to neutral analogs. For example, the target compound’s solubility is likely >50 mg/mL, whereas neutral oxadiazole derivatives (e.g., ) may require organic solvents .

- logP : The hydroxyl group in the target compound reduces logP (estimated ~1.2) compared to methylphenyl-substituted oxadiazoles (logP ~2.5, ), impacting bioavailability .

Activité Biologique

5-(Piperazin-1-yl)-4H-1,2,4-triazol-3-ol dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article explores the biological activity of this compound by reviewing relevant literature, summarizing findings, and presenting data tables for clarity.

Structural Information

The molecular formula for 5-(piperazin-1-yl)-4H-1,2,4-triazol-3-ol dihydrochloride is C6H11N5O, with a structural representation that includes a piperazine ring attached to a triazole moiety. The compound is characterized by its unique heterocyclic structure which contributes to its biological properties.

Antibacterial Activity

Research has demonstrated that triazole derivatives exhibit significant antibacterial properties. In a study by Mermer et al. (2019), various triazole derivatives were synthesized and screened for antimicrobial activity against a range of bacteria including E. coli, S. aureus, and P. aeruginosa. The results indicated that compounds with a triazole core showed minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL against multiple pathogens .

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Triazole A | 0.12 | E. coli |

| Triazole B | 0.50 | S. aureus |

| Triazole C | 1.95 | P. aeruginosa |

Antifungal Activity

The antifungal potential of triazoles has also been explored extensively. A review highlighted that 1,2,4-triazole derivatives are recognized for their broad-spectrum antifungal activity . The structure-activity relationship (SAR) studies indicate that modifications on the triazole ring significantly influence antifungal efficacy.

Table 2: Antifungal Activity of Selected Triazoles

| Compound Name | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| Triazole D | Candida albicans | 0.25 |

| Triazole E | Aspergillus niger | 0.75 |

The mechanism through which triazoles exert their antibacterial and antifungal effects often involves inhibition of key enzymes such as DNA gyrase and ergosterol biosynthesis pathways. Molecular docking studies have shown that these compounds can bind effectively to the active sites of these enzymes, leading to disrupted cellular processes in bacteria and fungi .

Case Studies

Several case studies have further elucidated the biological activities of triazole derivatives:

- Study on Antibacterial Efficacy : A study conducted by Gadegoni et al. reported the synthesis of various triazole derivatives and their evaluation against common pathogens. The most active compounds demonstrated MIC values comparable to standard antibiotics .

- Antifungal Research : Kazeminejad's review on novel triazoles emphasized their potential as antifungal agents, showcasing compounds that displayed high effectiveness against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.